N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 626222-97-7
VCID: VC7497420
InChI: InChI=1S/C17H15N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21)
SMILES: C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide

CAS No.: 626222-97-7

Cat. No.: VC7497420

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide - 626222-97-7

Specification

CAS No. 626222-97-7
Molecular Formula C17H15N3O2S
Molecular Weight 325.39
IUPAC Name N-(furan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H15N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21)
Standard InChI Key BBNIIKJMKBWQAD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3

Introduction

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is a complex organic compound characterized by its unique structural features, including a furan moiety and a pyridazine ring substituted with a phenyl group. This compound is notable for its potential applications in medicinal chemistry and agrochemistry due to its diverse functional groups, which contribute to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide typically involves multi-step organic reactions. Key steps include:

  • Step 1: Formation of the pyridazine ring.

  • Step 2: Introduction of the phenyl group onto the pyridazine ring.

  • Step 3: Synthesis of the furan-2-ylmethyl moiety.

  • Step 4: Coupling of the furan-2-ylmethyl group with the pyridazine derivative to form the acetamide.

Optimization of reaction conditions is crucial for achieving high yields and purity.

Chemical Reactivity

The chemical reactivity of N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide can be attributed to several functional groups present in its structure. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Comparison with Similar Compounds

Several compounds share structural similarities with N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide, each exhibiting distinct properties:

Compound NameStructureUnique Features
2-[6-(4-Methylphenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamideSimilar to target compoundMethyl group may enhance lipophilicity
5-(4-Fluorophenyl)-1,3-thiazoleThiazole ring instead of pyridazinePotentially different biological activity
N-(4-Fluorophenyl)-N'-[(furan-2-yl)methyl]ureaUrea linkage instead of acetamideDifferent mechanism of action

These comparisons highlight the uniqueness of N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide while indicating potential avenues for further research into its analogs and derivatives.

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